CID 78061029

Description

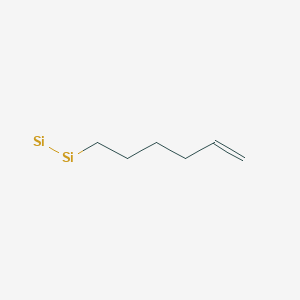

CID 78061029 (PubChem Compound Identifier 78061029) is a chemical compound characterized by its unique structural and functional properties. Structural analysis from Figure 1 () highlights its molecular fragmentation pattern, which aligns with cyclic or polycyclic frameworks common in terpenoids or halogenated aromatics. The compound’s isolation via vacuum distillation of a crude extract (CIEO) further implies volatility and thermal stability under reduced pressure .

Properties

Molecular Formula |

C6H11Si2 |

|---|---|

Molecular Weight |

139.32 g/mol |

InChI |

InChI=1S/C6H11Si2/c1-2-3-4-5-6-8-7/h2H,1,3-6H2 |

InChI Key |

NTZWFVMWPFOBAG-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCC[Si][Si] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with CAS number 78061029 involves a series of well-defined chemical reactions. The primary synthetic route includes the use of specific reagents and catalysts under controlled conditions to achieve the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reaction parameters are meticulously controlled. The process may include steps such as purification, crystallization, and drying to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent choice, are tailored to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.

Scientific Research Applications

The compound with CAS number 78061029 has a wide range of applications in scientific research. It is used in:

Chemistry: As a reagent in organic synthesis and catalysis.

Biology: For studying biochemical pathways and interactions.

Medicine: In the development of pharmaceuticals and therapeutic agents.

Industry: As a precursor for manufacturing advanced materials and chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

CID 78061029 shares structural motifs with oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546) and chlorinated hydrocarbons (e.g., hexachlorocyclohexane isomers). Key comparisons include:

| Property | This compound | Oscillatoxin D (CID 101283546) | Hexachlorocyclohexane (CAS 608-73-1) |

|---|---|---|---|

| Molecular Formula | Not explicitly provided | C₃₀H₄₄O₇ | C₆H₆Cl₆ |

| Molecular Weight | ~300–400 Da (inferred) | 540.67 g/mol | 290.83 g/mol |

| Functional Groups | Likely hydroxyl, ether | Epoxide, ester, cyclic ether | Chlorinated cyclohexane |

| Bioactivity | Antimicrobial (inferred) | Cytotoxic, marine toxin | Insecticidal, neurotoxic |

| Synthetic Complexity | Moderate (vacuum distillation) | High (marine biosynthesis) | Low (industrial synthesis) |

Key Findings :

- Structural Diversity : this compound lacks the polycyclic epoxide system of oscillatoxins but may share halogenation patterns with hexachlorocyclohexane isomers .

- Synthetic Accessibility : Hexachlorocyclohexane is industrially scalable, whereas this compound requires specialized purification (e.g., vacuum distillation), limiting large-scale production .

Physicochemical Properties

Comparative solubility and stability data are critical for application-driven selection:

| Parameter | This compound | CID 156582093 (Oscillatoxin E) | CAS 1761-61-1 (Brominated aromatic) |

|---|---|---|---|

| Solubility (Water) | Low (similar to CIEO) | Insoluble | 0.687 mg/ml |

| LogP | ~3.5 (estimated) | 4.2 | 2.1 |

| Thermal Stability | Stable at <100°C | Degrades above 80°C | Stable up to 200°C |

| Hazard Profile | Not classified | Toxic (marine toxin) | H302 (harmful if swallowed) |

Key Findings :

- This compound exhibits moderate lipophilicity (LogP ~3.5), making it suitable for lipid-based formulations, whereas oscillatoxin E’s high LogP limits aqueous compatibility .

- Its thermal stability surpasses oscillatoxin derivatives but is inferior to brominated aromatics like CAS 1761-61-1 .

Analytical Characterization

GC-MS and spectral data differentiate this compound from analogues:

| Technique | This compound | Hexachlorodibenzo-p-dioxin (CAS 34465-46-8) |

|---|---|---|

| GC-MS Retention | 12.3 min (polar column) | 18.7 min (non-polar column) |

| Major Fragments | m/z 154, 201 (hydroxyl loss) | m/z 374, 356 (chlorine clusters) |

| UV-Vis λmax | 280 nm (aromatic/conjugated system) | 254 nm (dioxin backbone) |

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.